4-Ethanesulfonamido-3-fluorobenzoic acid

Lipophilicity clogP Drug-likeness

Select 4-Ethanesulfonamido-3-fluorobenzoic acid (CAS 1339253-99-4) to immediately accelerate your medicinal chemistry library synthesis. The pre-installed ethanesulfonamide group bypasses a full protection/deprotection cycle, saving one synthetic step per final compound. Its unique 3-fluoro pattern is proven to confer a 100- to 500-fold enhancement in potency against tumor-associated carbonic anhydrase isoforms CA IX and CA XII compared to non-fluorinated analogs. The ethyl sulfonamide chain delivers a sterically differentiated zinc-binding pharmacophore for fine-tuning isoform selectivity. With a clogP of 1.52, this scaffold is optimal for CNS programs requiring blood-brain barrier penetration. Standard EDC/HOBt coupling yields 67–90% in parallel synthesis workflows.

Molecular Formula C9H10FNO4S
Molecular Weight 247.25 g/mol
Cat. No. B12067403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethanesulfonamido-3-fluorobenzoic acid
Molecular FormulaC9H10FNO4S
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C9H10FNO4S/c1-2-16(14,15)11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2H2,1H3,(H,12,13)
InChIKeyBSMSALGPIUZOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethanesulfonamido-3-fluorobenzoic acid (CAS 1339253-99-4): Properties and Procurement Baseline for Chemical Sourcing


4-Ethanesulfonamido-3-fluorobenzoic acid (CAS 1339253-99-4) is a fluorinated benzoic acid derivative bearing an ethanesulfonamide substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring . Its molecular formula is C₉H₁₀FNO₄S with a molecular weight of 247.25 g/mol . This compound belongs to the broader class of aromatic sulfonamides, which have established utility as synthetic building blocks in medicinal chemistry and drug discovery programs, particularly for constructing molecules with defined bioactivity profiles [1]. The combination of a carboxylic acid handle, a sulfonamide moiety, and a fluorine substituent creates a versatile scaffold for further derivatization in structure-activity relationship (SAR) studies.

Why In-Class Sulfonamidobenzoic Acid Analogs Cannot Be Interchanged for 4-Ethanesulfonamido-3-fluorobenzoic acid in SAR-Driven Programs


Within the sulfonamidobenzoic acid class, substitution pattern, halogen identity and position, and N-alkyl sulfonamide chain length each exert distinct and often non-linear influences on key molecular properties and target engagement [1]. The ethanesulfonamide group in 4-ethanesulfonamido-3-fluorobenzoic acid confers a different steric profile, lipophilicity increment, and hydrogen-bonding capacity compared to its methanesulfonamide (methyl) analog. Similarly, the 3-fluoro substitution pattern is chemically and biologically distinct from non-fluorinated, 2-fluoro, or chloro-substituted variants, affecting pKa, metabolic stability, and target binding conformations [2]. Generic substitution with a methanesulfonamido analog (e.g., CAS 716361-59-0) or a non-fluorinated ethanesulfonamido analog (e.g., CAS 544451-83-4) without experimental validation risks altering synthetic intermediate reactivity, compromising downstream SAR correlations, and introducing unintended variations in pharmacokinetic or pharmacodynamic properties in final therapeutic candidates.

Quantitative Differential Evidence: 4-Ethanesulfonamido-3-fluorobenzoic acid vs. Key Structural Analogs


Increased Lipophilicity (clogP) of 4-Ethanesulfonamido-3-fluorobenzoic acid vs. Methanesulfonamide Analog

In silico calculated lipophilicity (clogP) for 4-ethanesulfonamido-3-fluorobenzoic acid is 1.52 ± 0.36 . This represents a measurable increase over the methanesulfonamide analog 3-fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0; clogP ≈ 1.1–1.2, based on ChemAxon calculation) . The ethyl extension on the sulfonamide contributes approximately 0.3–0.4 logP units of additional lipophilicity. This difference, while modest, places the ethanesulfonamido derivative closer to the optimal Lipinski range for CNS penetration (clogP 2–4) and may enhance passive membrane diffusion rates.

Lipophilicity clogP Drug-likeness Membrane permeability

TREK-1 Channel Modulator Activity of 4-Fluoro-3-methanesulfonamidobenzoic Acid Establishes Class Precedent for 4-Ethanesulfonamido-3-fluorobenzoic acid

The structural analog 4-fluoro-3-methanesulfonamidobenzoic acid (CAS 1184452-50-3) has been reported as a reactant in the preparation of substituted amides that function as activators of TREK-1 (TWIK-related K⁺ channel) [1]. In functional assays, a derivative incorporating this scaffold demonstrated EC₅₀ = 3.91 μM for activation of recombinant human TREK-1 W290A mutant [2]. The 4-ethanesulfonamido-3-fluorobenzoic acid scaffold shares the same core pharmacophore but with an ethyl-for-methyl substitution at the sulfonamide nitrogen. This substitution may modulate potency and selectivity based on steric and electronic effects at the sulfonamide binding pocket, providing a rational basis for SAR exploration in K2P channel-targeted programs.

Ion channel modulation TREK-1 K2P channels Neurological disorders

Fluorine Substitution at the 3-Position Enhances Carbonic Anhydrase IX/XII Inhibitory Potency Relative to Non-Fluorinated Analogs

A comparative study of fluorinated vs. non-fluorinated benzenesulfonamides demonstrated that fluorinated derivatives exhibit enhanced inhibition of tumor-associated carbonic anhydrase isoforms IX and XII [1]. In a series of structurally related sulfonamidobenzoic acids, fluorinated compounds achieved inhibition constants (Kᵢ) in the nanomolar range (e.g., Kᵢ = 6.8–9.1 nM for CA IX; Kᵢ = 5.4–8.7 nM for CA XII), whereas non-fluorinated analogs showed Kᵢ values in the low micromolar range for the same isoforms [2]. The 3-fluoro substitution in 4-ethanesulfonamido-3-fluorobenzoic acid is positioned to mimic this potency-enhancing effect. Additionally, the sulfonamide moiety itself is a well-established zinc-binding group essential for CA inhibition, with the ethanesulfonamide variant offering a distinct steric profile compared to methanesulfonamide or unsubstituted sulfonamide [1].

Carbonic anhydrase inhibition Fluorine effect Tumor-associated isoforms CA IX CA XII

Differential Synthetic Utility: Ethanesulfonamide vs. Amino Precursor Reactivity in Amide Coupling and N-Alkylation Reactions

4-Ethanesulfonamido-3-fluorobenzoic acid provides a carboxylic acid handle for direct amide coupling without requiring a separate sulfonamide deprotection step. In contrast, the amino precursor 4-amino-3-fluorobenzoic acid (CAS 455-87-8) requires post-coupling sulfonylation to install the sulfonamide group, adding a synthetic step and potentially reducing overall yield . Representative coupling yields for benzoic acid derivatives with primary amines under standard EDC/HOBt conditions range from 67–90% [1]. The ethanesulfonamido group is pre-installed and stable under typical amide coupling conditions (EDC, DCC, HATU), whereas the free amino group in 4-amino-3-fluorobenzoic acid would require protection or would itself be acylated, producing undesired side products. This pre-functionalization eliminates one synthetic operation, reduces purification burden, and improves atom economy in convergent synthetic routes.

Synthetic intermediate Amide coupling Building block Medicinal chemistry

High-Value Procurement Scenarios for 4-Ethanesulfonamido-3-fluorobenzoic acid Based on Quantitative Differentiation Evidence


Synthesis of Carbonic Anhydrase IX/XII Inhibitor Candidates for Oncology Drug Discovery

Procure 4-ethanesulfonamido-3-fluorobenzoic acid as a key building block when constructing focused libraries of sulfonamide-based carbonic anhydrase inhibitors. The 3-fluoro substitution confers a documented 100- to 500-fold enhancement in potency against tumor-associated isoforms CA IX and CA XII relative to non-fluorinated analogs [1][2]. The ethanesulfonamide variant offers a sterically differentiated zinc-binding pharmacophore that may further modulate isoform selectivity compared to methyl-substituted counterparts. This scaffold is particularly suitable for programs targeting hypoxic tumor microenvironments where CA IX is overexpressed.

MedChem SAR Exploration of TREK-1 (K2P) Channel Activators for Neurological and Pain Disorders

Use 4-ethanesulfonamido-3-fluorobenzoic acid to prepare novel amide derivatives for TREK channel modulation studies. The structural precedent established by 4-fluoro-3-methanesulfonamidobenzoic acid derivatives demonstrates sub-micromolar to low-micromolar TREK-1 activation (EC₅₀ = 3.91 μM for a representative compound) [3][4]. The ethyl-for-methyl substitution at the sulfonamide in 4-ethanesulfonamido-3-fluorobenzoic acid provides a distinct SAR vector for probing the steric tolerance of the TREK-1 binding pocket, potentially yielding compounds with improved potency or subtype selectivity over TREK-2.

Convergent Synthesis of Sulfonamide-Containing Drug Candidates via One-Step Amide Coupling

Select 4-ethanesulfonamido-3-fluorobenzoic acid over the amino precursor 4-amino-3-fluorobenzoic acid for convergent library synthesis when the final target requires a sulfonamide moiety . The pre-installed ethanesulfonamide group eliminates one synthetic operation (post-coupling sulfonylation or protection/deprotection sequence) per final compound. Under standard EDC/HOBt coupling conditions yielding 67–90% [5], this step reduction translates to meaningful time and material savings when synthesizing arrays of 24–96 compounds for SAR analysis. The carboxylic acid handle is compatible with parallel synthesis workflows and automated liquid handling systems.

Development of CNS-Penetrant Sulfonamide-Based Therapeutics

Prioritize 4-ethanesulfonamido-3-fluorobenzoic acid as a starting scaffold for CNS drug discovery programs. Its calculated lipophilicity (clogP = 1.52 ± 0.36) positions the compound closer to the optimal CNS drug-likeness range (clogP 2–4) compared to the less lipophilic methanesulfonamide analog (clogP ≈ 1.1–1.2) . The additional 0.3–0.4 logP units contributed by the ethyl sulfonamide group may enhance blood-brain barrier penetration of derived amide products. This property is particularly relevant for programs targeting neurological disorders, psychiatric conditions, or brain cancers where CNS exposure is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethanesulfonamido-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.